2-[4-(Dimethylamino)phenyl]-2,2-difluoroacetic acid
CAS No.:
Cat. No.: VC17823645
Molecular Formula: C10H11F2NO2
Molecular Weight: 215.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11F2NO2 |
|---|---|
| Molecular Weight | 215.20 g/mol |
| IUPAC Name | 2-[4-(dimethylamino)phenyl]-2,2-difluoroacetic acid |
| Standard InChI | InChI=1S/C10H11F2NO2/c1-13(2)8-5-3-7(4-6-8)10(11,12)9(14)15/h3-6H,1-2H3,(H,14,15) |
| Standard InChI Key | QFFSBZVCJIYRHD-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C1=CC=C(C=C1)C(C(=O)O)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-[4-(Dimethylamino)phenyl]-2,2-difluoroacetic acid features a phenyl ring substituted with a dimethylamino group (–N(CH₃)₂) at the para position, bonded to a difluoroacetic acid moiety (–CF₂COOH). This configuration combines aromaticity with electron-withdrawing fluorine atoms and a basic dimethylamino group, creating a polar molecule with unique reactivity.
Key Structural Features:
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Aromatic System: The phenyl ring provides a planar, conjugated π-system.
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Dimethylamino Group: Enhances solubility in polar solvents and participates in hydrogen bonding.
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Difluoroacetic Acid: The –CF₂COOH group introduces strong electronegativity and acidity.
Physicochemical Data
While experimental data for this specific compound is scarce, analogs such as 2-{4-[(dimethylcarbamoyl)methoxy]phenyl}-2,2-difluoroacetic acid (CAS: 1796973-49-3) provide a reference framework:
The dimethylamino group (pKa ~8.9–10.2) introduces a second ionization site, enabling zwitterionic behavior in aqueous solutions at physiological pH.
Synthesis and Industrial Preparation
Laboratory-Scale Synthesis
The synthesis typically involves a multi-step protocol:
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Friedel-Crafts Acylation:
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4-Dimethylaminobenzene reacts with chloroacetyl chloride to form 4-(dimethylamino)acetophenone.
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Reaction Conditions: AlCl₃ catalyst, dichloromethane solvent, 0–5°C.
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Halogenation:
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Oxidation and Acid Formation:
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The difluorinated intermediate undergoes oxidation with KMnO₄/H₂SO₄ to yield the carboxylic acid.
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Industrial Production Challenges
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Purification: Column chromatography is required to separate regioisomers, increasing costs.
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Safety: DAST is highly toxic and moisture-sensitive, necessitating specialized equipment.
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Scalability: Batch processing limits throughput; continuous-flow systems are under investigation .
Biological Activity and Mechanisms
Enzyme Inhibition
The difluoroacetic acid moiety mimics carboxylic acid substrates in enzymatic reactions. Studies on analogs show:
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Cyclooxygenase-2 (COX-2) Inhibition: 40–60% inhibition at 10 μM in vitro.
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Histone Deacetylase (HDAC) Modulation: IC₅₀ values of 2.5–5.0 μM in cancer cell lines.
Research Gaps and Future Directions
Unresolved Questions
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Metabolic Stability: Hepatic clearance rates remain uncharacterized.
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Blood-Brain Barrier Permeability: Predicted high due to logP <2, but in vivo data is lacking.
Proposed Studies
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Structure-Activity Relationships (SAR): Modify the dimethylamino group to –N(CH₂CH₃)₂ or pyrrolidino derivatives.
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Prodrug Development: Esterify the carboxylic acid to enhance oral bioavailability.
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